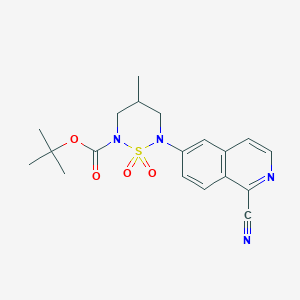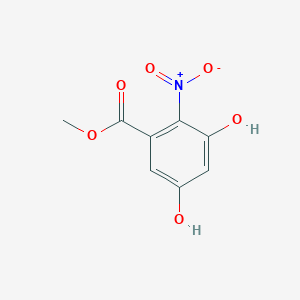
Methyl 3,5-dihydroxy-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-dihydroxy-2-nitrobenzoate is an organic compound with the molecular formula C8H7NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,5-dihydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 3,5-dihydroxybenzoate. The nitration reaction typically involves the use of a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
Methyl 3,5-dihydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of methyl 3,5-dihydroxy-2-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 3,5-dihydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of methyl 3,5-dihydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 3,5-dinitrobenzoate: Similar structure but with an additional nitro group.
Methyl 3,4,5-trihydroxybenzoate: Contains an additional hydroxyl group.
Methyl 2-hydroxy-3-nitrobenzoate: Differently positioned hydroxyl and nitro groups.
Uniqueness
Methyl 3,5-dihydroxy-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C8H7NO6 |
|---|---|
分子量 |
213.14 g/mol |
IUPAC名 |
methyl 3,5-dihydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)5-2-4(10)3-6(11)7(5)9(13)14/h2-3,10-11H,1H3 |
InChIキー |
UHLNTUNVQIDXBC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=C1)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


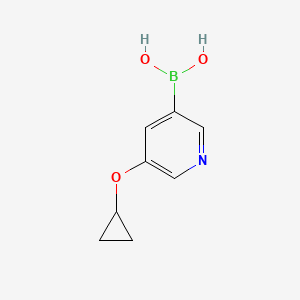
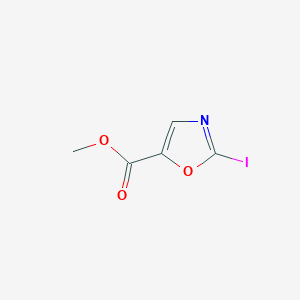

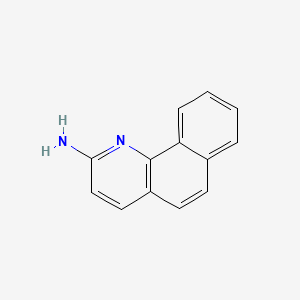
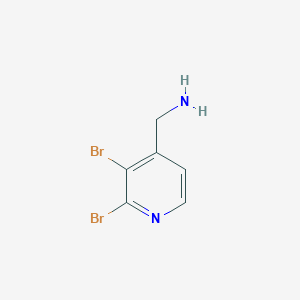
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
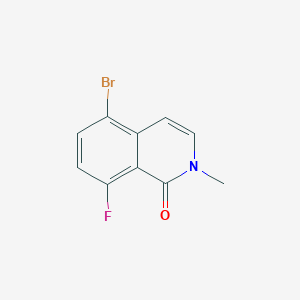


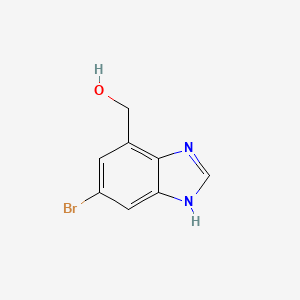
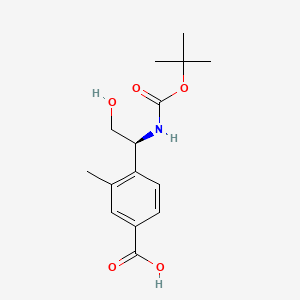
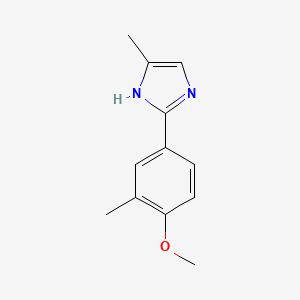
![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
